外消旋 4-氨基异丙苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes starting from simple precursors. For instance, the synthesis of rac-2-amino-3-(trimethylsilyl)propanoic acid, a compound structurally similar to rac 4-Amino Deprenyl, has been developed starting from diethyl malonate, showcasing an efficient, convenient, and cost-saving approach (Falgner et al., 2009). This highlights the potential synthetic routes that could be adapted for rac 4-Amino Deprenyl.

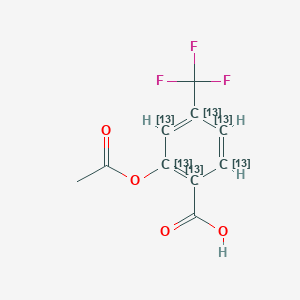

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray diffraction to determine the arrangement of atoms within a molecule. The crystal structure of related compounds, such as rac-2-amino-3-(trimethylsilyl)propanoic acid, has been characterized, providing insights into the molecular geometry and atomic connectivity (Falgner et al., 2009).

Chemical Reactions and Properties

Compounds similar to rac 4-Amino Deprenyl undergo various chemical reactions, reflecting their reactivity and chemical properties. For example, isoprenylation of rac-related GTP-binding proteins has been studied, indicating the types of chemical modifications these molecules can undergo (Kinsella et al., 1991).

科学研究应用

氨基酸的化学和生物活性

含羞草氨酸是一种非蛋白质氨基酸,存在于含羞草科植物中,具有抗癌、抗炎等多种生物活性。它是开发治疗各种疾病的特异性抑制剂的先导化合物,表明了像外消旋 4-氨基异丙苯胺这样的氨基酸在治疗应用中的潜力 (B. Nguyen & S. Tawata, 2016)。

氨基酸在精神病学中的作用

N-乙酰半胱氨酸 (NAC) 是一种乙酰化氨基酸,通过调节谷氨酸能、神经营养和炎症途径在精神疾病的治疗中显示出前景。这突出了特定氨基酸在医学应用中的治疗潜力,为研究外消旋 4-氨基异丙苯胺的类似用途提供了见解 (O. Dean, Frank Giorlando, & M. Berk, 2011)。

酚类化合物的药代动力学和健康益处

迷迭香酸是一种存在于多种植物中的酚类化合物,经历了类似于外消旋 4-氨基异丙苯胺的代谢转化。它主要由肠道菌群代谢,并在皮肤病、过敏和其他疾病中显示出潜在益处。这些信息可能与了解外消旋 4-氨基异丙苯胺的代谢和应用有关 (Maja Hitl et al., 2020)。

多酚酸的综合综述

对迷迭香酸及其衍生物的综合综述,其与其他多酚酸(包括潜在的外消旋 4-氨基异丙苯胺)具有结构相似性,讨论了其抗炎、抗氧化、抗糖尿病和其他生物活性。这篇综述还解决了毒性和生物利用度等问题,这些问题对于在治疗应用中利用此类化合物至关重要 (Huaquan Guan et al., 2022)。

作用机制

Target of Action

It’s known that similar compounds, such as deprenyl, target the b-isoform of monoamine oxidase (mao-b) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.

Mode of Action

Compounds like deprenyl, which are monoamine oxidase inhibitors, work by decreasing the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . This can lead to an increase in cellular and pericellular catecholamines in a variety of immune and some non-immune cells .

Biochemical Pathways

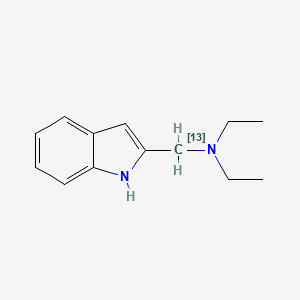

It’s known that indole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

It’s known that these compounds are useful for studying the metabolism, pharmacokinetics, and biodistribution of indole-containing compounds in living systems .

Result of Action

It’s known that monoamine oxidase inhibitors can have anti-inflammatory effects in the central nervous system and a variety of non-central nervous system tissues .

属性

IUPAC Name |

N-ethyl-N-(1H-indol-2-yl(113C)methyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-15(4-2)10-12-9-11-7-5-6-8-13(11)14-12/h5-9,14H,3-4,10H2,1-2H3/i10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFKZFKQVUVQDW-DETAZLGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)[13CH2]C1=CC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

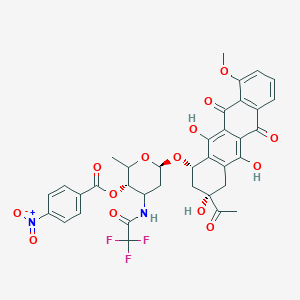

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)